9-Ethynylanthracene

描述

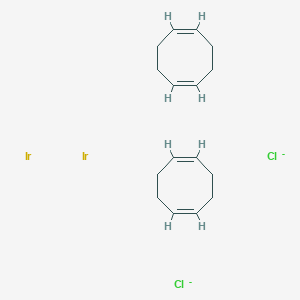

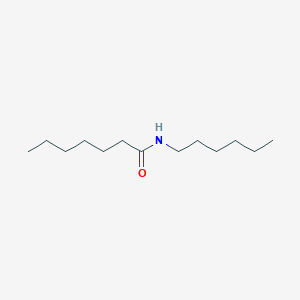

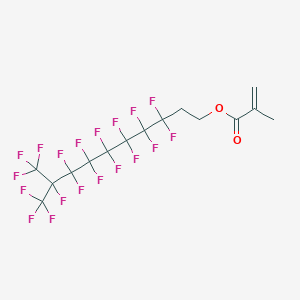

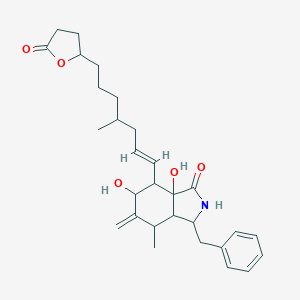

9-Ethynylanthracene is a chemical compound with the molecular formula C16H10 . It has an average mass of 202.251 Da and a Monoisotopic mass of 202.078247 Da .

Synthesis Analysis

The synthesis of substituted anthracene frameworks, such as 9-Ethynylanthracene, has gained attention in recent years. Metal-catalyzed reactions with alkynes have provided new methodologies to prepare anthracene derivatives .Molecular Structure Analysis

The molecular structure of 9-Ethynylanthracene consists of a three-ring system with an ethynyl group attached at the 9th position . It has a density of 1.2±0.1 g/cm3, a boiling point of 377.7±11.0 °C at 760 mmHg, and a flash point of 174.0±13.4 °C .Physical And Chemical Properties Analysis

9-Ethynylanthracene has a molar refractivity of 68.9±0.4 cm3, a polarizability of 27.3±0.5 x 10-24 cm3, and a surface tension of 52.4±5.0 dyne/cm . It also has a molar volume of 175.8±5.0 cm3 .科学研究应用

Light-Driven Reversible Surface Functionalization

9-Ethynylanthracene has been used in light-driven reversible surface functionalization . This involves using visible light to write and mild UV to erase. The process is reversible and can be used for encoding surfaces .

Preparation of Di-ynes

9-Ethynylanthracene can be converted into the corresponding di-ynes using Eglinton’s oxidative coupling reaction . This method is useful in the synthesis of complex organic molecules .

Synthesis of Anthracene-Based Derivatives

9-Ethynylanthracene is used in the synthesis of anthracene-based derivatives . These derivatives are synthesized by the Suzuki/Sonogashira cross-coupling reactions .

Photophysical Properties Research

The photophysical properties of anthracene-based derivatives, including those derived from 9-Ethynylanthracene, are of interest in scientific research . These properties can be studied using techniques like X-ray crystallography and thermogravimetric analysis .

Chemical Industry

9-Ethynylanthracene is commercially available and used in various chemical reactions . It’s used in the chemical industry for the production of other chemicals .

Material Science

9-Ethynylanthracene is used in material science for the development of new materials . Its unique properties make it suitable for the development of materials with specific characteristics .

安全和危害

未来方向

作用机制

Target of Action

9-Ethynylanthracene is a chemical compound with the molecular formula C16H10

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various biochemical changes, which can have significant effects on cellular functions .

Biochemical Pathways

9-Ethynylanthracene has been used in the synthesis of di-ynes using Eglinton’s oxidative coupling reaction . This suggests that it may interact with biochemical pathways involved in oxidative processes.

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the resulting biochemical changes .

Action Environment

The action of 9-Ethynylanthracene may be influenced by various environmental factors. For instance, it has been suggested that the compound should be stored in an inert atmosphere at 2-8°C . This implies that factors such as temperature and atmospheric composition could potentially influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

9-ethynylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBYXQREMPYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399811 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethynylanthracene | |

CAS RN |

13752-40-4 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What are some of the synthetic routes available for producing 9-Ethynylanthracene?

A1: 9-Ethynylanthracene can be synthesized through various methods. One common approach involves converting 9-acetylanthracene to 9,10-dichloroanthracene using phosphorus pentachloride, followed by a reaction sequence based on the Kobrich method to yield the desired 9-Ethynylanthracene [].

Q2: What is the typical polymerization behavior of 9-Ethynylanthracene?

A2: 9-Ethynylanthracene can be polymerized using various initiators, such as complex phosphinic, arsinic, and stibinic initiators like NiCl2′2PPh3 [, ]. Polymerization typically occurs at elevated temperatures, around 80°C. The resulting product often consists of benzene-soluble and benzene-insoluble fractions. The benzene-insoluble fraction tends to exhibit a conjugated polyenic structure. In contrast, the soluble fraction, with a lower molecular weight, often incorporates dihydroanthracene units within the polymer backbone alongside conjugated double bonds [].

Q3: How does the choice of initiator influence the stereochemistry of the resulting poly(9-Ethynylanthracene)?

A3: The use of phosphinic, arsinic, and stibinic initiators generally favors the formation of cis isomers in poly(9-Ethynylanthracene) [].

Q4: What thermal transitions are observed in poly(9-Ethynylanthracene)?

A4: Thermal analysis techniques like DTA and DSC reveal a cis to trans isomerization in poly(9-Ethynylanthracene) occurring within the temperature range of 260-290°C [].

Q5: Can 9-Ethynylanthracene be used as a building block for more complex structures?

A5: Yes, 9-Ethynylanthracene serves as a versatile precursor in organic synthesis. For instance, it can be employed in Eglinton's oxidative coupling reaction to generate corresponding di-ynes []. Furthermore, derivatives like 2,9-Diethynylanthracene can be synthesized and further reacted to produce compounds like 2,9-bis(phenylethynyl)anthracenes and dianthrylbutadiynes [].

Q6: How does the structure of 9-Ethynylanthracene influence its NMR spectrum?

A6: The presence of the ethynyl group in 9-Ethynylanthracene significantly affects its proton NMR spectrum. Analysis of the proton chemical shifts, in comparison to other acetylenes, reveals contributions from the magnetic anisotropy and steric effects of the acetylene group, in addition to electronic effects impacting nearby protons [].

Q7: Can 9-Ethynylanthracene be incorporated into organometallic complexes?

A7: Absolutely, 9-Ethynylanthracene acts as a ligand in organometallic chemistry. For instance, it can react with platinum(II) terpyridyl complexes to form mononuclear platinum complexes like [(tpy)Pt−C≡C–C14H9]PF6 (where C14H9 represents the 9-anthryl group) [].

Q8: How does 9-Ethynylanthracene contribute to materials with aggregation-induced emission properties?

A8: 9-Ethynylanthracene plays a crucial role in modulating the luminescence behavior of organogold(I) complexes. When introduced as a ligand alongside AIE-active ligands, 9-Ethynylanthracene can influence the complex's luminescence, potentially leading to aggregation-caused quenching (ACQ) []. This highlights its potential in designing materials with tunable emission properties.

Q9: Has 9-Ethynylanthracene been utilized in studying rotational isomerism?

A9: Yes, 9-Ethynylanthracene has been incorporated into molecules like bis(1,4-disubstituted 9-triptycyl)ethynes to study rotational isomerism around C(sp)-C(sp3) bonds []. These studies provide valuable insights into the factors affecting rotational barriers in molecules containing acetylenic linkages.

Q10: Does 9-Ethynylanthracene have applications in supramolecular chemistry?

A10: Research indicates the potential of 9-Ethynylanthracene in supramolecular chemistry. For instance, it can be employed as a component in synthetic replicators capable of driving propagating reaction-diffusion fronts []. This highlights its potential in developing self-replicating systems and exploring complex chemical phenomena.

Q11: What is the historical context of 9-Ethynylanthracene research?

A11: Research on 9-Ethynylanthracene and related compounds has been ongoing for several decades. Early work explored the synthesis and polymerization of 9-Ethynylanthracene, investigating its potential as a precursor for photoconductive polymers []. Over time, the scope of research expanded to encompass various aspects, including its use in organometallic chemistry, supramolecular chemistry, and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。